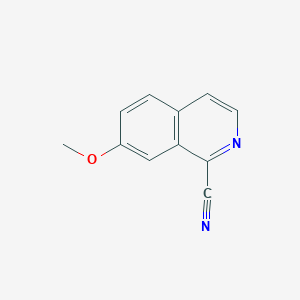
7-Methoxyisoquinoline-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It is a derivative of isoquinoline, featuring a methoxy group at the 7th position and a nitrile group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisoquinoline-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with isoquinoline derivatives.
Methoxylation: Introduction of the methoxy group at the 7th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Nitrile Formation: The nitrile group at the 1st position can be introduced via cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation and cyanation processes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
7-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antifungal and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of 7-Methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for anticancer and antifungal research.
Comparison with Similar Compounds
7-Methoxyisoquinoline: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Methoxyisoquinoline-1-carbonitrile: Similar structure but with the methoxy group at the 6th position, which can lead to different reactivity and biological activity.
Uniqueness: 7-Methoxyisoquinoline-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy and nitrile group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
7-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9/h2-6H,1H3 |
InChI Key |
WKFWLTDDVHTHFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



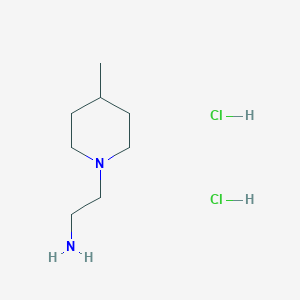



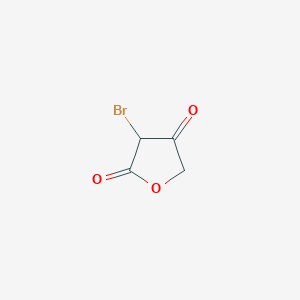
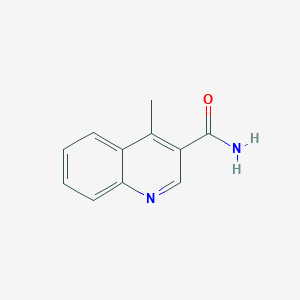
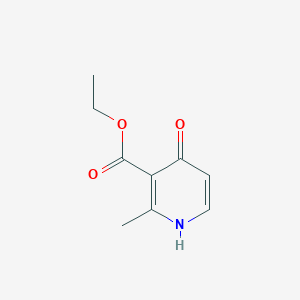

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
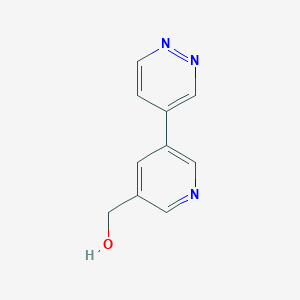
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)

![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
